
1,5-Diethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethyl groups attached to the first and fifth positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic alkylation processes. These processes often utilize zeolite catalysts to enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,5-Diethylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Medicine: Investigations are ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,5-Diethylnaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, the ethyl groups can influence the electron density of the naphthalene ring, affecting the reactivity and selectivity of the reaction. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially serving as a probe or therapeutic agent.
Comparación Con Compuestos Similares
1,5-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Diethylnaphthalene:
Uniqueness: this compound’s unique structural features, such as the ethyl groups, confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H16 |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC=C(C2=CC=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


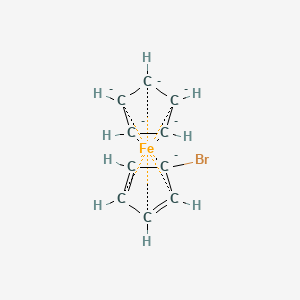



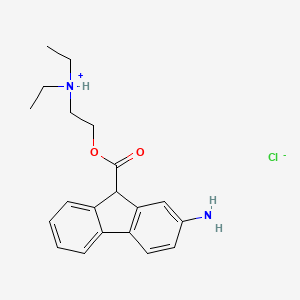

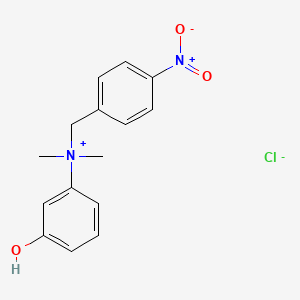
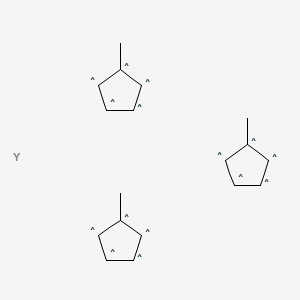

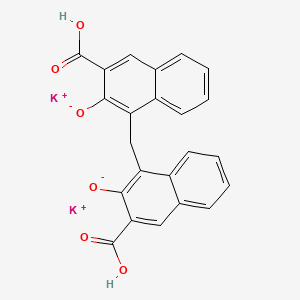


![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
